
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including hydrochloric acid, to yield the desired product.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be optimized for large-scale production by using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones .
Applications De Recherche Scientifique
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydropyrimidinones, such as 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile and 2-ureido-4 [1H]-6-methyl-pyrimidinone .
Uniqueness
What sets 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride apart is its specific structure, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H11ClN2O3 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H10N2O3.ClH/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17;/h1-6,8H,7H2,(H,16,17);1H |
Clé InChI |
BWNDPRPEZIXPFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


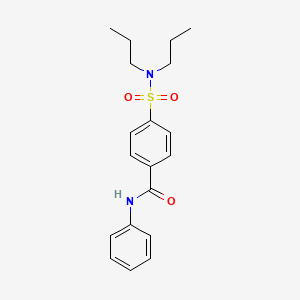

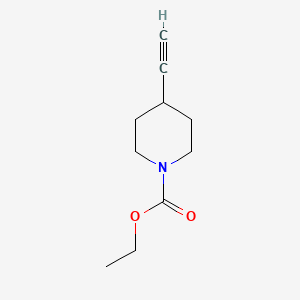

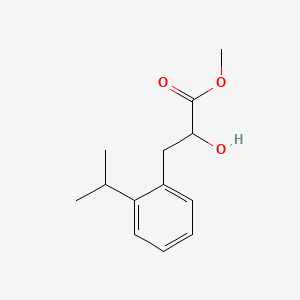
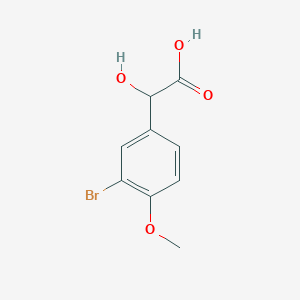

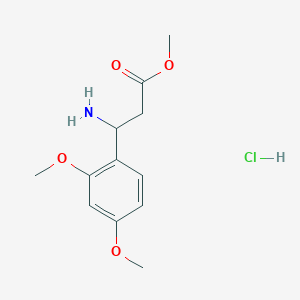

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)




